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Compound of Interest

Compound Name: L-796778

Cat. No.: B1674108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-796778 is a potent and selective small molecule agonist for the somatostatin receptor

subtype 3 (SSTR3).[1] As a member of the G protein-coupled receptor (GPCR) family, SSTR3

is expressed in the central nervous system, particularly in the brain and pancreatic islets.[2] Its

activation is implicated in various physiological processes, including the modulation of

neurotransmission and neuronal excitability.[3][4] These characteristics make L-796778 a

valuable pharmacological tool for investigating the role of SSTR3 in neurological disorders and

for the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the use of L-796778 in

neuroscience research, including its mechanism of action, quantitative data, and detailed

protocols for key in vitro and in vivo experiments.

Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of L-796778 is essential for proper

handling, storage, and preparation of experimental solutions.
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Property Value Reference

Molecular Formula C₂₉H₄₀N₆O₇

Molecular Weight 584.66 g/mol

Appearance White to off-white solid [5]

CAS Number 217480-25-6 [5]

Solubility Data:

Proper dissolution is critical for accurate and reproducible experimental results. The following

table provides solubility information for L-796778 in various solvents.

Solvent Solubility Notes Reference

DMSO
≥ 100 mg/mL (≥

171.04 mM)

Ultrasonic assistance

may be required.

Hygroscopic DMSO

can impact solubility;

use newly opened

solvent.

[5][6]

In Vivo Formulation 1
≥ 2.5 mg/mL (≥ 4.28

mM)

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline.

Prepare a clear stock

in DMSO first, then

add co-solvents

sequentially.

[5]

In Vivo Formulation 2
≥ 2.5 mg/mL (≥ 4.28

mM)

10% DMSO, 90%

Corn Oil. Prepare a

clear stock in DMSO

first.

[5]

Storage and Stability:
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Solid Powder: Store at -20°C for up to 3 years. Keep away from moisture.[7]

In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under

a nitrogen atmosphere.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Mechanism of Action and Signaling Pathway
L-796778 acts as a partial agonist at the human SSTR3.[5] The primary mechanism of action

involves the activation of SSTR3, which is a Gi/o-coupled receptor. This activation leads to the

inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

[2][4] Beyond cAMP modulation, SSTR3 activation has also been shown to induce apoptosis

through a p53 and Bax-dependent pathway.[8]

Cell Membrane

Cytoplasm & Nucleus

L-796778 SSTR3Binds and Activates Gi/o ProteinActivates Adenylyl CyclaseInhibits cAMPConverts

ATP

p53 BaxUpregulates Active Caspase-3Activates ApoptosisInducesUpregulates

Click to download full resolution via product page

SSTR3 signaling cascade initiated by L-796778.

Quantitative Data: Potency and Selectivity
L-796778 exhibits high potency and selectivity for SSTR3 over other somatostatin receptor

subtypes.
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Receptor
Subtype

Assay Value Notes Reference

hsst3
cAMP Inhibition

(IC₅₀)
18 nM

In CHO-K1 cells

expressing the

human sst3

receptor.

[5]

SSTR1

cAMP

Accumulation

(pEC₅₀)

< 5

Dose-response

curve shows

minimal activity.

[9]

SSTR2

cAMP

Accumulation

(pEC₅₀)

< 5

Dose-response

curve shows

minimal activity.

[9]

SSTR3

cAMP

Accumulation

(pEC₅₀)

~7.5
Potent agonist

activity.
[9]

SSTR4

cAMP

Accumulation

(pEC₅₀)

< 5

Dose-response

curve shows

minimal activity.

[9]

SSTR5

cAMP

Accumulation

(pEC₅₀)

< 6

Dose-response

curve shows low

potency.

[9]

Experimental Protocols
In Vitro: cAMP Accumulation Assay
This protocol is designed to measure the ability of L-796778 to inhibit forskolin-stimulated

cAMP production in cells expressing SSTR3.

Materials:

CHO-K1 cells stably expressing human SSTR3 (or other suitable cell line)

Cell culture medium (e.g., DMEM/F12) with appropriate supplements
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Forskolin

L-796778

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

384-well white plates

Procedure:

Cell Seeding: Seed the SSTR3-expressing cells into 384-well white plates at a density of

2,000-5,000 cells per well and incubate overnight.

Compound Preparation: Prepare a serial dilution of L-796778 in assay buffer.

Cell Treatment:

Remove the culture medium from the cells.

Add the diluted L-796778 to the wells.

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.

Incubation: Incubate the plate at 37°C for 30 minutes.

cAMP Measurement: Following the manufacturer's instructions for the chosen cAMP assay

kit, add the detection reagents and measure the signal.

Data Analysis: Plot the cAMP levels against the logarithm of the L-796778 concentration and

fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Preparation

Experiment

Data Analysis

Seed SSTR3-expressing cells in 384-well plates

Treat cells with L-796778 and Forskolin

Prepare serial dilutions of L-796778

Incubate at 37°C for 30 minutes

Measure cAMP levels using an assay kit

Plot dose-response curve

Calculate IC50 value

Click to download full resolution via product page

Workflow for the in vitro cAMP accumulation assay.

In Vivo: Anticonvulsant Effects in a Pilocarpine-Induced
Seizure Model (Rat)
This protocol describes the intrahippocampal administration of L-796778 to assess its

anticonvulsant properties in a rat model of temporal lobe epilepsy.
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Materials:

Male Wistar or Sprague-Dawley rats (200-250 g)

L-796778

Pilocarpine hydrochloride

Scopolamine methyl nitrate (or similar muscarinic antagonist)

Diazepam

Stereotaxic apparatus

Microinjection pump and syringes

EEG recording system (optional but recommended)

Procedure:

Surgical Preparation:

Anesthetize the rat and mount it in a stereotaxic frame.

Perform a craniotomy over the hippocampus.

Implant a guide cannula for microinjection into the dorsal hippocampus.

Allow the animal to recover for at least one week.

L-796778 Administration:

On the day of the experiment, infuse L-796778 (100 nM in artificial cerebrospinal fluid)

through the implanted cannula at a slow rate (e.g., 0.2 µL/min).

Seizure Induction:

30 minutes after L-796778 administration, inject scopolamine methyl nitrate (1 mg/kg, i.p.)

to reduce peripheral cholinergic effects.[10][11]
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30 minutes later, administer pilocarpine hydrochloride (e.g., 300-380 mg/kg, i.p.) to induce

seizures.[10][11]

Seizure Monitoring:

Continuously observe the animal's behavior for at least 2 hours and score the seizure

severity using the Racine scale.[11]

If available, record EEG activity to monitor for epileptiform discharges.

Termination of Status Epilepticus:

To prevent mortality, terminate prolonged seizures (status epilepticus) with an injection of

diazepam (5-10 mg/kg, i.p.).[10][11]

Data Analysis: Compare the latency to the first seizure, the severity of seizures, and the

duration of status epilepticus between L-796778-treated and vehicle-treated animals.
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Surgical Preparation

Experiment

Data Analysis

Stereotaxic implantation of hippocampal cannula

Post-operative recovery (≥ 1 week)

Intrahippocampal infusion of L-796778 (100 nM)

Administer Scopolamine (1 mg/kg, i.p.)

Administer Pilocarpine (300-380 mg/kg, i.p.)

Monitor seizures (Racine scale and/or EEG)

Terminate status epilepticus with Diazepam

Compare seizure latency, severity, and duration
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Workflow for the in vivo anticonvulsant study.
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In Vivo: Assessment of Antidepressant-like Effects in
the Forced Swim Test (Mouse)
This protocol details the use of L-796778 to investigate its potential role in modulating

depressive-like behavior in mice using the forced swim test.

Materials:

Male C57BL/6 mice (or other suitable strain)

L-796778

Stereotaxic apparatus

Microinjection pump and syringes

Forced swim test apparatus (transparent cylinders)

Video recording equipment

Procedure:

Surgical Preparation:

Perform stereotaxic surgery to implant a guide cannula into the hippocampus as described

for the rat model.

Allow for a one-week recovery period.

L-796778 Administration:

On the day of testing, administer L-796778 (e.g., 5 nmol in artificial cerebrospinal fluid) via

intrahippocampal infusion.

Forced Swim Test:

30 minutes after the infusion, place the mouse in a transparent cylinder (20 cm diameter)

filled with water (25°C) to a depth of 15 cm.[12]
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The test duration is typically 6 minutes.[12]

Record the entire session with a video camera for later analysis.

Behavioral Scoring:

Score the last 4 minutes of the test.[12]

Measure the total time the mouse spends immobile (i.e., floating with only minor

movements to keep its head above water).

Data Analysis: Compare the immobility time between the L-796778-treated group and a

vehicle-treated control group. A significant decrease in immobility time is indicative of an

antidepressant-like effect.

Conclusion
L-796778 is a valuable research tool for elucidating the role of SSTR3 in the central nervous

system. Its high potency and selectivity make it suitable for a range of in vitro and in vivo

studies. The protocols provided herein offer a starting point for investigating the function of

SSTR3 in various neurological processes and disease models. As with any experimental work,

it is recommended to perform pilot studies to optimize doses and experimental conditions for

specific research questions and animal strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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